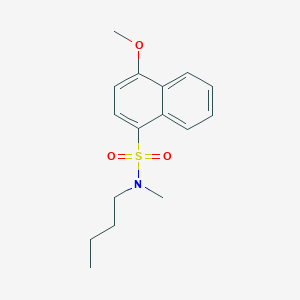
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, commonly known as DMDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery due to their ability to inhibit enzymes and bind to receptors.
Wirkmechanismus
DMDBS exerts its biological effects through the inhibition of enzymes and binding to receptors. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DMDBS also binds to the active site of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Additionally, DMDBS has been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
DMDBS has been shown to exhibit various biochemical and physiological effects in different studies. For example, it has been shown to exhibit anti-inflammatory, anticonvulsant, and analgesic effects in animal models. Additionally, DMDBS has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
DMDBS has several advantages as a lead compound for drug discovery, including its versatile activity against various targets, its ease of synthesis, and its low toxicity. However, there are also some limitations associated with its use in lab experiments, such as its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on DMDBS, including:
1. Further optimization of its structure to improve its potency and selectivity against different targets.
2. Investigation of its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion in the body.
3. Evaluation of its efficacy in animal models of different diseases, such as cancer, inflammation, and epilepsy.
4. Development of new derivatives of DMDBS that exhibit improved solubility and bioavailability.
5. Investigation of its potential for the treatment of viral infections, such as HIV-1 and hepatitis C.
In conclusion, DMDBS is a promising lead compound for drug discovery due to its unique properties and potential applications. Further research is needed to fully understand its biological effects and potential as a therapeutic agent.
Synthesemethoden
DMDBS can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 4-methyl-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMDBS has been extensively studied in the field of medicinal chemistry and drug discovery due to its potential as a lead compound for the development of new drugs. It has been shown to exhibit promising activity against various targets such as carbonic anhydrase, 5-lipoxygenase, and HIV-1 integrase, making it a versatile molecule for the treatment of different diseases.
Eigenschaften
Molekularformel |
C17H21NO4S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-11-7-6-8-14(13(11)3)18-23(19,20)17-10-15(21-4)12(2)9-16(17)22-5/h6-10,18H,1-5H3 |
InChI-Schlüssel |
LZEMCOXCMVRQPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)



